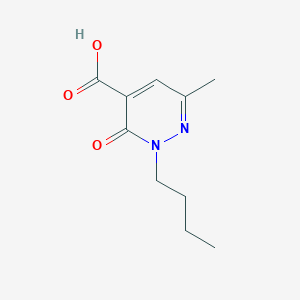

![molecular formula C10H9F2NO2 B11783749 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Difluorometoxi)-2-etilbenzo[d]oxazol es un compuesto heterocíclico que contiene átomos de oxígeno y nitrógeno dentro de su estructura cíclica. Este compuesto forma parte de la familia de los oxazoles, conocida por sus diversas aplicaciones en química medicinal, agroquímicos y ciencia de materiales. La presencia del grupo difluorometoxi mejora su estabilidad química y su actividad biológica, convirtiéndolo en un compuesto de gran interés en diversos campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-(Difluorometoxi)-2-etilbenzo[d]oxazol suele implicar la formación del anillo oxazol seguida de la introducción de los grupos difluorometoxi y etilo. Un método común incluye la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-etilfenol con éter difluorometil en presencia de una base fuerte puede producir el compuesto deseado .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reacciones catalizadas por metales, como el acoplamiento cruzado catalizado por paladio, también es común en la síntesis a gran escala . Estos métodos permiten una producción eficiente al tiempo que se minimizan los subproductos y los residuos.

Análisis De Reacciones Químicas

Tipos de reacciones: 4-(Difluorometoxi)-2-etilbenzo[d]oxazol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar derivados de oxazol correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo oxazol.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Catalizadores como el paladio sobre carbono (Pd/C) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Agentes halogenantes, reactivos organometálicos y bases fuertes.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos oxazoles sustituidos, que pueden ser funcionalizados posteriormente para aplicaciones específicas .

Aplicaciones Científicas De Investigación

4-(Difluorometoxi)-2-etilbenzo[d]oxazol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.

Mecanismo De Acción

El mecanismo de acción de 4-(Difluorometoxi)-2-etilbenzo[d]oxazol implica su interacción con dianas moleculares específicas dentro de las células. El compuesto puede inhibir enzimas o interrumpir vías celulares, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la polimerización de la tubulina, evitando así la división celular e induciendo la apoptosis en las células cancerosas . El grupo difluorometoxi mejora su afinidad de unión a estos objetivos, aumentando su potencia.

Compuestos similares:

- 4-(Trifluorometoxi)-2-etilbenzo[d]oxazol

- 4-(Difluorometoxi)-3-metilbenzo[d]oxazol

- 4-(Difluorometoxi)-2-metilbenzo[d]oxazol

Comparación: En comparación con sus análogos, 4-(Difluorometoxi)-2-etilbenzo[d]oxazol presenta propiedades únicas debido a la presencia del grupo difluorometoxi. Este grupo mejora su estabilidad química y su actividad biológica, haciéndolo más efectivo en diversas aplicaciones. Además, el grupo etilo proporciona un equilibrio entre la hidrofobicidad y la hidrofilia, mejorando su solubilidad y biodisponibilidad .

Comparación Con Compuestos Similares

- 4-(Trifluoromethoxy)-2-ethylbenzo[d]oxazole

- 4-(Difluoromethoxy)-3-methylbenzo[d]oxazole

- 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole

Comparison: Compared to its analogs, 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, the ethyl group provides a balance between hydrophobicity and hydrophilicity, improving its solubility and bioavailability .

Propiedades

Fórmula molecular |

C10H9F2NO2 |

|---|---|

Peso molecular |

213.18 g/mol |

Nombre IUPAC |

4-(difluoromethoxy)-2-ethyl-1,3-benzoxazole |

InChI |

InChI=1S/C10H9F2NO2/c1-2-8-13-9-6(14-8)4-3-5-7(9)15-10(11)12/h3-5,10H,2H2,1H3 |

Clave InChI |

UPYSFJUHJQEQTC-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=C(O1)C=CC=C2OC(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)

![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)

![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)

![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)

![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)